molecular formula C6H12N2O3 B14344323 Cyclohex-2-en-1-amine;nitric acid CAS No. 95090-60-1

Cyclohex-2-en-1-amine;nitric acid

Cat. No.: B14344323
CAS No.: 95090-60-1
M. Wt: 160.17 g/mol
InChI Key: FUGKXOOCHYSAFN-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-amine (PIN name per IUPAC guidelines ) is an unsaturated cyclic amine with a six-membered ring containing a double bond at the 2-position and an amino group at the 1-position. Its molecular formula is C₆H₁₁N. When combined with nitric acid (HNO₃), this compound forms a salt or adduct, leveraging nitric acid’s strong oxidizing and acidic properties . Nitric acid’s role in such systems includes facilitating nitration, oxidation, or acid-base reactions, critical in organic synthesis and industrial applications .

Properties

CAS No.

95090-60-1

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

cyclohex-2-en-1-amine;nitric acid

InChI

InChI=1S/C6H11N.HNO3/c7-6-4-2-1-3-5-6;2-1(3)4/h2,4,6H,1,3,5,7H2;(H,2,3,4)

InChI Key

FUGKXOOCHYSAFN-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)N.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohex-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of cyclohex-2-en-1-one using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .

Industrial Production Methods: Industrial production of cyclohex-2-en-1-amine often involves the catalytic hydrogenation of cyclohex-2-en-1-one in the presence of a metal catalyst such as palladium or platinum. This method allows for large-scale production with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohex

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Functional Groups Key Properties
Cyclohex-2-en-1-amine; HNO₃ N/A C₆H₁₁N·HNO₃ Amine, alkene, nitric acid adduct Reactive in nitration, unstable under heat
cis-6-Amino-cyclohex-3-enecarboxamide 111302-96-6 C₇H₁₂N₂O Amine, alkene, carboxamide Higher polarity due to carboxamide; lower reactivity with HNO₃
1-Amino-2-hydroxycyclohexanecarboxylic acid 197247-91-9 C₇H₁₃NO₃ Amine, hydroxyl, carboxylic acid Acidic properties dominate; forms stable salts with HNO₃
3-Amino-2-cyclohexen-1-one N/A C₆H₉NO Amine, alkene, ketone Ketone group enhances electrophilicity; reacts differently with HNO₃

Reactivity with Nitric Acid

  • Cyclohex-2-en-1-amine; HNO₃: The amine group facilitates protonation by HNO₃, forming an ammonium nitrate intermediate. The alkene may undergo nitration or oxidation, depending on reaction conditions .
  • cis-6-Amino-cyclohex-3-enecarboxamide: The carboxamide group reduces basicity, limiting HNO₃-driven protonation. Reactivity focuses on nitration of the alkene .
  • 1-Amino-2-hydroxycyclohexanecarboxylic acid: The hydroxyl and carboxylic acid groups compete for HNO₃ interaction, leading to esterification or nitration at the aromatic ring (if activated) .

Key Research Findings

Industrial Relevance

  • Derivatives like 1-amino-2-hydroxycyclohexanecarboxylic acid are prioritized in fine chemical synthesis due to their dual functional groups .

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